Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Overview
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound with the molecular formula C14H20BNO4 and a molecular weight of 277.13 g/mol . It is a derivative of picolinic acid and contains a boronate ester group, making it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid ethyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at a temperature range of 80-100°C . The product is then purified using standard chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process . Additionally, the reaction conditions may be optimized to reduce the use of expensive catalysts and minimize waste generation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.
Major Products Formed
Aryl or Vinyl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s boronate group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another boronate ester used in similar coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in borylation reactions.
Uniqueness
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is unique due to its combination of a picolinic acid derivative and a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-6-18-12(17)11-8-7-10(9-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSIMPPYZOXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433495 | |
Record name | ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-57-9 | |
Record name | ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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